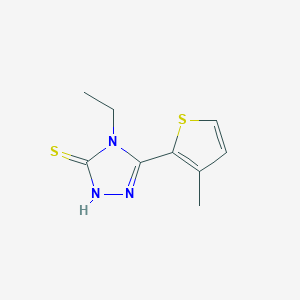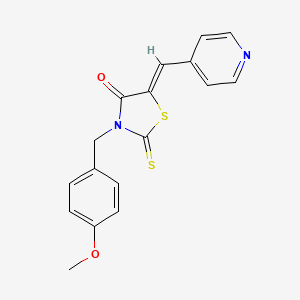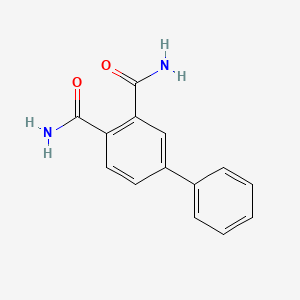![molecular formula C17H28N2O2S B4558829 N-[3-(1-azepanyl)propyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4558829.png)
N-[3-(1-azepanyl)propyl]-1-(4-methylphenyl)methanesulfonamide
Vue d'ensemble
Description
N-[3-(1-azepanyl)propyl]-1-(4-methylphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H28N2O2S and its molecular weight is 324.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.18714931 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiarrhythmic Potential
Research into compounds structurally similar to N-[3-(1-azepanyl)propyl]-1-(4-methylphenyl)methanesulfonamide has shown promise in the development of class III antiarrhythmic agents. These agents work by blocking potassium channels, which in turn increases the duration of the cardiac action potential, potentially treating arrhythmias without affecting cardiac muscle conduction velocity. Such compounds are significant due to their ability to block the delayed rectified potassium current at nanomolar concentrations, highlighting their potential in treating cardiac arrhythmias without beta-blocking activity (Connors et al., 1991).
Drug Metabolism Studies
The compound has also been the subject of drug metabolism studies, particularly focusing on its transformation by microbial systems. For example, Actinoplanes missouriensis was used to generate mammalian metabolites of similar compounds, providing a method to produce significant quantities of these metabolites for further study. This type of research is crucial for understanding how compounds are metabolized in the body and can help in the development of new drugs with optimal pharmacokinetic properties (Zmijewski et al., 2006).
Chemical Properties and Reactions
The chemical properties and reactions of this compound and its analogues have been extensively studied. For instance, research into the molecular conformation, NMR chemical shifts, and vibrational transitions of closely related compounds has been conducted, offering insights into their molecular structure and behavior. Such studies are fundamental for the rational design of new compounds with desired biological activities (Karabacak et al., 2010).
Propriétés
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-1-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c1-16-7-9-17(10-8-16)15-22(20,21)18-11-6-14-19-12-4-2-3-5-13-19/h7-10,18H,2-6,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWDDUQVXUQYEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NCCCN2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3,4-dimethoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4558753.png)

![4-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4558767.png)
![methyl (6'-amino-5'-cyano-2'H-spiro[4-azabicyclo[2.2.2]octane-2,4'-pyrano[2,3-c]pyrazol]-3'-yl)acetate](/img/structure/B4558768.png)

![N-(4-methoxybenzyl)-4-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4558774.png)
![2,2-dibromo-N'-[1-(4-isopropoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4558779.png)
![ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B4558786.png)
![7-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4558790.png)
![3-({[3-(sec-butoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4558797.png)
![ethyl 1-[(3-acetyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4558798.png)

![N-[1-{[(2-bromo-4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4558816.png)

